Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride

Description

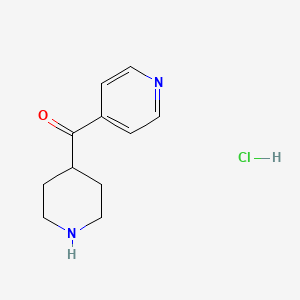

Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride is a heterocyclic compound featuring a piperidine ring linked via a ketone group to a pyridine moiety. Its molecular structure (C12H15ClN2O) combines aromatic and aliphatic nitrogen-containing rings, making it a versatile intermediate in medicinal chemistry. The pyridine ring provides a basic nitrogen atom, enhancing solubility in acidic environments, while the piperidine scaffold offers conformational flexibility for receptor binding. This compound has been explored in drug discovery programs, particularly as a precursor for kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

piperidin-4-yl(pyridin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;/h1-2,5-6,10,13H,3-4,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFQAWSAOYDBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic acid derivative. One common method involves the use of Grignard reagents, which react with pyridine-4-carboxaldehyde under controlled conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride serves as a fundamental building block in the synthesis of more complex organic compounds. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, CrO3 |

| Reduction | Produces alcohols or amines | LiAlH4, NaBH4 |

| Substitution | Functionalizes piperidine or pyridine rings | Thionyl chloride, PBr3 |

Biological Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Notably, it has shown promise in various biological assays:

Anticancer Properties

Recent studies indicate that derivatives related to Piperidin-4-yl(pyridin-4-yl)methanone exhibit antiproliferative activity against several cancer cell lines. For example, a study reported that modifications to the piperidine structure enhanced anticancer efficacy with IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cell lines.

Enzyme Inhibition

The compound has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. One study highlighted that a modified derivative exhibited potent MAGL inhibition with an IC50 value of 0.84 µM, suggesting potential applications in pain and inflammation management.

Industrial Applications

Material Science

In industry, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating specialty chemicals and pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of Piperidin derivatives, including this compound. The research demonstrated significant inhibition of cancer cell proliferation, establishing a basis for further drug development targeting specific cancer types.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of MAGL. The findings suggested that this compound could modulate cannabinoid signaling pathways, offering insights into its therapeutic potential for treating conditions like chronic pain and inflammation .

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- 4-(4-Fluorobenzoyl)piperidine Hydrochloride (CAS 3084438): Replaces pyridin-4-yl with a fluorophenyl group. The fluorine atom increases lipophilicity (logP ~2.1) and metabolic stability compared to the parent compound. It exhibits potent binding to serotonin receptors (5-HT1A Ki = 12 nM) .

- (2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime Hydrochloride (CAS 135634-18-3): Incorporates a difluorophenyl group and an oxime moiety. The oxime enhances hydrogen-bonding capacity, improving affinity for dopamine D2 receptors (IC50 = 8 nM) as a Risperidone intermediate .

- Piperidin-4-yl(thiophen-2-yl)methanone Hydrochloride (CAS 219540-76-8): Substitutes pyridine with thiophene, introducing sulfur-mediated π-π interactions. This modification reduces basicity (pKa ~6.5 vs. 4.9 for pyridine) but increases blood-brain barrier penetration .

Modifications on the Piperidine Ring

- 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (CAS 1286265-79-9): Adds an aminomethyl group to the piperidine ring, increasing polarity (water solubility >50 mg/mL) and enabling covalent bonding strategies in protease inhibitors .

- Phenyl(piperidin-4-yl)methanone Hydrochloride (CAS 25519-80-6): Replaces pyridine with a phenyl group, eliminating the basic nitrogen. This results in lower aqueous solubility (logP = 2.8) but higher thermal stability (decomposition point: 245°C) .

Halogenated Derivatives

- (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride (Synthonix C55909): The chloro substituent enhances electron-withdrawing effects, stabilizing the ketone group against reduction. This compound shows enhanced activity in acetylcholinesterase inhibition assays (IC50 = 0.45 μM) .

Biological Activity

Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride is an emerging compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data.

Overview of this compound

This compound is a derivative of piperidine and pyridine, which are known for their roles in various pharmacological activities. The compound's structure allows for interactions with multiple biological targets, making it a candidate for drug development.

1. Anticancer Properties

Recent studies have highlighted the antiproliferative activity of compounds related to piperidin-4-yl(pyridin-4-yl)methanone. For instance, derivatives of benzoylpiperidine have shown significant inhibition of cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancers, with IC50 values ranging from 19.9 to 75.3 µM . This suggests that modifications to the piperidine structure can enhance its anticancer efficacy.

2. Enzyme Inhibition

The compound has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. One study reported that a modified benzoylpiperidine exhibited potent MAGL inhibition with an IC50 value of 0.84 µM . Such inhibition may have implications for treating conditions like pain and inflammation through modulation of cannabinoid signaling.

3. Neuropharmacological Effects

Piperidin derivatives have also been explored for their effects on dopamine receptors. Specifically, compounds based on this scaffold have shown selective agonistic activity at the D3 dopamine receptor, which is associated with potential therapeutic effects in neuropsychiatric disorders . The structure–activity relationship (SAR) studies indicate that specific modifications can enhance receptor selectivity and functional potency.

The mechanisms underlying the biological activities of this compound involve:

- Competitive Inhibition : The compound acts as a competitive inhibitor for certain enzymes, such as MAGL, suggesting that it binds to the active site and prevents substrate access .

- Receptor Modulation : By interacting with serotonin (5-HT) and dopamine receptors, the compound can modulate neurotransmitter systems, which is crucial for its neuropharmacological effects .

Case Study 1: Anticancer Activity

A study evaluated several piperidine derivatives for their antiproliferative effects on cancer cell lines. Among these, one derivative showed an IC50 value of 7.9 µM against ovarian cancer cells, indicating strong anticancer potential .

Case Study 2: Neuropharmacological Effects

In a pharmacological assessment, a piperidin derivative was tested for its ability to induce β-arrestin recruitment at D3 dopamine receptors. The results demonstrated a significant increase in signaling pathways associated with this receptor, supporting its potential use in treating disorders like schizophrenia .

Research Findings Summary

| Biological Activity | Target/Effect | IC50 Value |

|---|---|---|

| Antiproliferative | Breast Cancer (MCF-7) | 19.9 - 75.3 µM |

| MAGL Inhibition | Reversible Inhibitor | 0.84 µM |

| D3 Dopamine Receptor Agonist | Neuropharmacological Effects | Not specified |

Q & A

Q. What are the recommended synthetic routes for Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step processes, including nucleophilic substitution and cyclization. For example:

- Step 1 : Formation of the piperidine-pyridine backbone using coupling reagents like NaH or K₂CO₃ in polar aprotic solvents (DMF or THF) at 60–80°C .

- Step 2 : Hydrochloride salt formation via HCl gas or aqueous HCl to enhance solubility . Optimization Tips :

- Use continuous flow reactors for improved scalability and reduced side reactions .

- Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics and purity .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

- NMR Spectroscopy : Confirm molecular structure (e.g., ¹H/¹³C NMR to verify piperidine and pyridine ring integration) .

- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How do the physicochemical properties of this compound influence its solubility and stability in biological assays?

- Solubility : High water solubility due to hydrochloride counterions (~4.05 mM at RT) . For lipophilic assays, dissolve in DMSO (≤10% v/v) to avoid precipitation .

- Stability : Store at RT in airtight, moisture-free containers to prevent hydrolysis of the methanone group .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between in vitro receptor binding data and in vivo pharmacological activity?

Discrepancies often arise from differences in bioavailability or metabolic stability. Methodological approaches include:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .

- Metabolite Identification : Use hepatic microsome assays to identify active/inactive metabolites .

- Receptor Binding Assays : Compare affinity (IC₅₀) across cell lines (e.g., HEK293 vs. primary neurons) to assess target selectivity .

Q. How can researchers optimize the synthesis of derivatives to enhance selectivity for specific biological targets?

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to improve receptor binding .

- Replace the piperidine ring with azepane to alter conformational flexibility .

- Screening Workflow :

- Use molecular docking to predict interactions with G protein-coupled receptors (GPCRs) .

- Validate hits in functional assays (e.g., cAMP or calcium flux assays) .

Q. What are the critical considerations for ensuring compound stability during long-term storage?

- Storage Conditions :

| Parameter | Recommendation | Reference |

|---|---|---|

| Temperature | RT (20–25°C) | |

| Humidity | <40% RH in desiccators | |

| Light Exposure | Amber glass vials to prevent photodegradation |

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s receptor binding affinity?

- Source Evaluation : Cross-check assay conditions (e.g., buffer pH, ion concentrations) that may alter receptor conformation .

- Control Experiments : Use reference ligands (e.g., 5-HT receptor agonists) to validate assay reproducibility .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher affinity in neuronal vs. non-neuronal tissues) .

Methodological Best Practices

Q. What in silico tools are recommended for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.